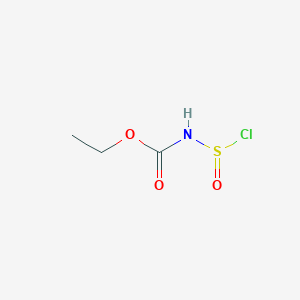

Ethyl N-chlorosulfinylcarbamate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

115810-24-7 |

|---|---|

Molekularformel |

C3H6ClNO3S |

Molekulargewicht |

171.6 g/mol |

IUPAC-Name |

ethyl N-chlorosulfinylcarbamate |

InChI |

InChI=1S/C3H6ClNO3S/c1-2-8-3(6)5-9(4)7/h2H2,1H3,(H,5,6) |

InChI-Schlüssel |

NPXQGSWEEBJVRB-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NS(=O)Cl |

Kanonische SMILES |

CCOC(=O)NS(=O)Cl |

Synonyme |

Carbamic acid, (chlorosulfinyl)-, ethyl ester (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Ethyl N-chlorosulfinylcarbamate chemical structure and properties

This in-depth technical guide details the chemical structure, synthesis, and reactivity of Ethyl N-sulfinylcarbamate (CAS 5659-92-7), often referred to in older literature or patent contexts by its precursor designation Ethyl N-chlorosulfinylcarbamate .[1]

Structure, Synthesis, and Reactivity in Heterocyclic Chemistry[1][2][3]

Executive Summary

Ethyl N-sulfinylcarbamate (

Chemical Structure & Properties[4][5][6][7][8][9]

Structural Analysis

The molecule features a carbamate moiety linked to a sulfinyl group.[2] The

| Property | Data |

| IUPAC Name | Ethyl N-sulfinylcarbamate |

| CAS Number | 5659-92-7 |

| Molecular Formula | |

| Molecular Weight | 135.14 g/mol |

| Physical State | Colorless to pale yellow liquid |

| Boiling Point | ~70°C at 2.8 mmHg (Estimated from isopropyl analog) |

| Solubility | Soluble in non-polar aprotic solvents (Benzene, Toluene, DCM, Ether).[1][3] Reacts with water.[4] |

| Stability | Moisture sensitive; hydrolyzes to ethyl carbamate, |

Spectroscopic Signatures[1][8]

-

IR Spectroscopy: Characteristic strong absorption bands for the

group appear in the range of 1150–1200 cm⁻¹ (symmetric stretch) and 1250–1300 cm⁻¹ (asymmetric stretch).[1] The carbamate carbonyl ( -

¹H NMR: Shows typical ethyl group signals (quartet ~4.2 ppm, triplet ~1.3 ppm). Crucially, the absence of an N-H proton signal confirms the formation of the sulfinylamine.

Synthesis Protocol

The synthesis involves the thionylamination of ethyl carbamate. The reaction proceeds via an initial N-chlorosulfinyl intermediate which eliminates HCl to form the N-sulfinyl product.[1]

Reaction Scheme

The transformation utilizes thionyl chloride (

Figure 1: Synthesis pathway via the N-chlorosulfinyl intermediate.

Step-by-Step Methodology

Materials: Ethyl carbamate (0.1 mol), Thionyl chloride (0.12 mol), Pyridine (0.2 mol), Anhydrous Benzene or Toluene (100 mL).[1]

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, dropping funnel, and a reflux condenser protected by a calcium chloride drying tube (or nitrogen inlet).

-

Dissolution: Dissolve ethyl carbamate (8.9 g) and pyridine (15.8 g) in 50 mL of anhydrous benzene. Cool the solution to 0–5°C in an ice bath.

-

Addition: Add thionyl chloride (14.3 g) dropwise over 30 minutes. The reaction is exothermic; maintain temperature <10°C. Pyridine hydrochloride will precipitate immediately.

-

Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1 hour, then heat to reflux for 30–60 minutes to ensure completion.

-

Workup: Cool the mixture and filter off the solid pyridine hydrochloride under an inert atmosphere (nitrogen blanket recommended) to avoid moisture hydrolysis. Wash the solid cake with a small amount of dry benzene.

-

Purification: Concentrate the filtrate under reduced pressure to remove solvent. Distill the residual yellow oil under high vacuum (approx. 2–5 mmHg). Collect the fraction boiling around 60–75°C (depending on exact vacuum).

-

Storage: Store the product in a sealed vessel under nitrogen/argon at 4°C. Do not store in glass with ground joints without grease , as hydrolysis products can seize the joints.

Reactivity Profile

Diels-Alder Cycloaddition

Ethyl N-sulfinylcarbamate is a "super-dienophile," reacting with dienes significantly faster than conventional dienophiles like maleic anhydride.[1]

-

Mechanism: Concerted [4+2] cycloaddition.[1]

-

Regiochemistry: Highly selective.

-

Stereochemistry: Follows the endo rule, yielding the cis-fused thiazine oxide.

Figure 2: [4+2] Cycloaddition mechanism with butadiene.

Nucleophilic Sensitivity

The

-

Hydrolysis:

. -

Alcoholysis: Reaction with alcohols (

) yields mixed sulfinate esters.[1]

Safety & Handling

-

Hazards: The compound is corrosive and a lachrymator. It releases

and -

PPE: Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.[1] Work exclusively in a functioning fume hood.

-

Disposal: Quench slowly into a large volume of ice-cold sodium bicarbonate solution. Adjust pH to neutral before disposal according to local chemical waste regulations.

References

-

Synthesis of N-sulfinyl compounds: Kresze, G., & Wucherpfennig, W. (1967).[1] New Methods of Preparative Organic Chemistry V: Organic N-Sulfinyl Compounds. Angewandte Chemie International Edition, 6(2), 149-167.[1] Link[1]

-

Diels-Alder Reactivity: Weinreb, S. M.[1] (1988).[1] Heterodienophile Additions to Dienes. Accounts of Chemical Research, 21(11), 413-418.[1] Link[1]

-

Patent on N-chlorosulfinylcarbamates: D'Silva, T. D. J.[1] (1981).[1] N-Chlorosulfinylcarbamate esters. U.S. Patent 4,261,897. Link

Sources

- 1. PubChemLite - Ethyl n-[2-[[4-[[(2r,3s)-3-[[(3as,4r,6ar)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl]oxycarbonylamino]-2-hydroxy-4-phenyl-butyl]-(1,3-benzodioxol-5-ylsulfonyl)amino]-3,3-dimethyl-butyl]amino]-2-oxo-ethyl]carbamate (C35H48N4O12S) [pubchemlite.lcsb.uni.lu]

- 2. Ethyl 2-[N-(tert-butylsulfinyl)carbamoyl]benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Ethyl N-chlorosulfinylcarbamate: A Versatile Reagent in Modern Organic Synthesis

Abstract

This technical guide provides a comprehensive overview of Ethyl N-chlorosulfinylcarbamate, a highly reactive and versatile reagent in organic synthesis. The document delves into its synthesis, core reactivity, and diverse applications, with a particular focus on its role as a precursor to biologically active compounds and its potential in the construction of complex heterocyclic frameworks. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research who seek to leverage the unique chemical properties of this reagent in their synthetic endeavors. We will explore its utility in the synthesis of N-sulfonyl carbamates and related structures through nucleophilic substitution, as well as its emerging potential in cycloaddition reactions for the construction of novel sulfur-nitrogen containing heterocycles. Detailed experimental protocols, mechanistic insights, and data are provided to enable the practical application of this reagent in a laboratory setting.

Introduction: Unveiling the Potential of a Reactive Intermediate

This compound, belonging to the class of N-chlorosulfinylcarbamates, is a compound of significant interest due to its unique combination of functional groups: a reactive N-S(O)Cl moiety attached to a carbamate. This arrangement confers a distinct electrophilic character upon the sulfur atom, making it a valuable tool for the introduction of sulfonyl carbamate functionalities and for the construction of sulfur-nitrogen bonds. While the carbamate group is a well-established pharmacophore and a key structural motif in numerous approved drugs and agrochemicals, the addition of the chlorosulfinyl group opens up new avenues for synthetic transformations.[1][2]

The primary utility of this compound lies in its role as a stable yet reactive intermediate. It can be readily synthesized from common starting materials and subsequently reacted with a wide range of nucleophiles to generate more complex molecules.[3] This two-step approach is particularly advantageous in the synthesis of pesticides and other biologically active compounds, where the direct handling of sensitive intermediates can be challenging.[3][4] This guide will provide a detailed exploration of the synthesis and multifaceted applications of this powerful synthetic tool.

Synthesis of this compound

The preparation of N-chlorosulfinylcarbamate esters is primarily achieved through the reaction of a corresponding carbamate ester with thionyl chloride (SOCl₂). Two principal methodologies have been established, offering flexibility in terms of reaction conditions and substrate compatibility.[3]

Method A: Direct Reaction with Thionyl Chloride

This method involves the direct reaction of ethyl carbamate with an excess of thionyl chloride, typically with heating. The reaction proceeds with the evolution of hydrogen chloride (HCl) gas.

Reaction Scheme:

Caption: Synthesis of this compound via direct reaction.

Experimental Protocol (General Procedure):

-

To a flask equipped with a reflux condenser and a gas outlet to a trap, add ethyl carbamate.

-

Slowly add an excess of thionyl chloride (typically 1.5 to 2 equivalents) to the ethyl carbamate at room temperature with stirring.

-

Heat the reaction mixture to reflux (around 60-80 °C) and maintain the temperature until the evolution of HCl gas ceases.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation.

Method B: Milder Synthesis with a Hydrogen Chloride Acceptor

For substrates that may be sensitive to high temperatures or acidic conditions, a milder method employing a hydrogen chloride acceptor, such as pyridine, is preferred. This reaction is typically carried out in an inert solvent at or below room temperature.[3]

Reaction Scheme:

Caption: Milder synthesis using a hydrogen chloride acceptor.

Experimental Protocol (General Procedure):

-

Dissolve ethyl carbamate in a dry, inert solvent (e.g., anhydrous diethyl ether, tetrahydrofuran) in a flask under an inert atmosphere (e.g., nitrogen, argon).

-

Add one equivalent of pyridine to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add one equivalent of thionyl chloride dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The formation of a precipitate (pyridine hydrochloride) will be observed.

-

Filter the reaction mixture to remove the precipitate.

-

The filtrate, containing the desired product, can be used directly in subsequent reactions or concentrated under reduced pressure to yield the crude product, which can be further purified by vacuum distillation.

Table 1: Comparison of Synthetic Methods

| Feature | Method A: Direct Reaction | Method B: Milder Synthesis |

| Reagents | Ethyl carbamate, excess thionyl chloride | Ethyl carbamate, thionyl chloride, pyridine |

| Conditions | Reflux (60-80 °C) | Room temperature or below |

| Byproducts | HCl (gas) | Pyridine hydrochloride (solid) |

| Advantages | Simple, no additional base required | Milder conditions, suitable for sensitive substrates |

| Disadvantages | Harsh conditions, potential for side reactions | Requires an additional base and solvent |

Core Applications in Organic Synthesis

The primary utility of this compound stems from the high electrophilicity of the sulfur atom, making the S-Cl bond susceptible to nucleophilic attack. This reactivity allows for the facile synthesis of a variety of N-sulfonyl carbamate derivatives and related compounds.[3]

Synthesis of N-Sulfonyl Carbamates and Derivatives via Nucleophilic Substitution

This compound serves as an excellent precursor for the synthesis of various sulfonyl carbamates and sulfamides, which are important structural motifs in many biologically active molecules. The reaction proceeds via a nucleophilic attack on the sulfur atom, with the displacement of the chloride ion.[3]

General Reaction Mechanism:

Caption: General mechanism for nucleophilic substitution.

A wide range of nucleophiles can be employed in this transformation, leading to a diverse array of products with potential applications in the pharmaceutical and agrochemical industries.[3][4]

Table 2: Reactions with Various Nucleophiles

| Nucleophile (Nu-H) | Product Class | Potential Applications |

| Alcohols (R-OH) | O-Alkyl N-sulfonyl carbamates | Pharmaceuticals, protecting groups |

| Phenols (Ar-OH) | O-Aryl N-sulfonyl carbamates | Agrochemicals, pharmaceuticals |

| Amines (R₂NH) | N-Substituted sulfamides | Sulfa drugs, herbicides |

| Thiols (R-SH) | S-Alkyl N-sulfonyl thiocarbamates | Agrochemicals |

Experimental Protocol for Reaction with an Alcohol (General Procedure):

-

In a flask under an inert atmosphere, dissolve this compound in a dry, aprotic solvent (e.g., dichloromethane, acetonitrile).

-

Add one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

-

Cool the mixture to 0 °C.

-

Slowly add one equivalent of the desired alcohol dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Upon completion, the reaction mixture is typically quenched with water and the product is extracted with an organic solvent.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization.

Potential in Cycloaddition Reactions: Accessing Novel Heterocycles

The N=S=O moiety within N-sulfinyl compounds is known to participate in cycloaddition reactions, providing a powerful tool for the synthesis of sulfur-nitrogen containing heterocycles. While specific examples utilizing this compound are not extensively reported, the reactivity of closely related N-sulfinylamines in [3+2] and [4+2] cycloadditions with strained ring systems suggests a high potential for analogous transformations.[5][6]

Hypothetical [3+2] Cycloaddition with a Donor-Acceptor Cyclopropane:

This reaction would likely proceed via a stepwise mechanism involving the opening of the cyclopropane ring to form a zwitterionic intermediate, followed by cyclization.

Caption: Hypothetical [3+2] cycloaddition pathway.

The resulting cyclic sulfinamides are valuable scaffolds in medicinal chemistry.[5][6] Further research into the cycloaddition chemistry of this compound is warranted to fully explore its synthetic potential in this area. A notable study on the cycloaddition reactions of the N-sulfinylcarbamate of 8-phenylmenthol demonstrated high levels of asymmetric induction, highlighting the potential for stereoselective transformations with chiral variants of these reagents.[7]

Safety and Handling

This compound is expected to be a reactive and potentially hazardous compound. Based on its constituent functional groups, the following precautions should be taken:

-

Moisture Sensitivity: The S-Cl bond is susceptible to hydrolysis, which would release corrosive HCl gas. The compound should be handled under anhydrous conditions in a well-ventilated fume hood.

-

Corrosivity: Due to the potential release of HCl and the inherent reactivity of the sulfinyl chloride group, the compound is likely corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

-

Toxicity: The toxicological properties of this compound have not been extensively studied. It should be handled with care, avoiding inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its straightforward preparation and its ability to react with a wide range of nucleophiles make it a powerful tool for the synthesis of N-sulfonyl carbamates, sulfamides, and other related sulfur-nitrogen containing compounds. These products have significant potential in the development of new pharmaceuticals and agrochemicals. Furthermore, the anticipated reactivity of this compound in cycloaddition reactions opens up exciting possibilities for the construction of novel and complex heterocyclic systems. As the demand for new and efficient synthetic methodologies continues to grow, the exploration of the full synthetic potential of this compound and its derivatives is a promising area for future research.

References

-

Willis, M. C., et al. (2021). Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. Angewandte Chemie International Edition, 60(49), 25869-25874. [Link]

-

Whittingham, W. G., et al. (1985). Asymmetric induction in the cycloaddition reactions of the N-sulphinylcarbamate of 8-phenylmenthol. Journal of the Chemical Society, Chemical Communications, (19), 1345-1347. [Link]

-

Willis, M. C., et al. (2021). Cycloadditions of Donor–Acceptor Cyclopropanes and ‐butanes using S=N‐Containing Reagents: Access to Cyclic Sulfinamides, Sulfonamides, and Sulfinamidines. Angewandte Chemie, 133(49), 26075-26080. [Link]

-

Ghosez, L., et al. (2016). Synthesis of 11C‐labeled Sulfonyl Carbamates through a Multicomponent Reaction Employing Sulfonyl Azides, Alcohols, and [11C]CO. Chemistry – A European Journal, 22(45), 16148-16152. [Link]

-

Bode, J. W., et al. (2020). Cobalt-Catalyzed Cyclization of Unsaturated N-Acyl Sulfonamides: a Diverted Mukaiyama Hydration Reaction. Organic Letters, 22(15), 6043–6047. [Link]

-

Wang, J., et al. (2023). [8+2]‐Cycloaddition Reaction of Carbamates and N‐Sulfonyl azaheptafulvenes. Asian Journal of Organic Chemistry, 12(9), e202300329. [Link]

-

Srikanth, L. et al. (2013). Synthesis and Evaluation of new Ethyl N-[(Z)-(2-Oxo-5-Sulfamoyl- Indolin-3-Ylidene) Amino] Carbamate Derivatives for their Antimicrobial and Anti-inflammatory Activity. Journal of Applied Pharmaceutical Science, 3(12), 085-090. [Link]

- Kaugars, G. (1981). U.S. Patent No. 4,261,897. Washington, DC: U.S.

-

Davis, F. A., & Chen, B. C. (1992). Asymmetric hydroxylation of enolates with N-sulfonyloxaziridines. Chemical Reviews, 92(5), 919-934. [Link]

-

LookChem. (n.d.). Pesticide Intermediates. Retrieved from [Link]

-

Córdova, A., et al. (2021). Organocatalytic Applications of Sulfonyl Squaramides in Anion‐Recognition Strategies. Chemistry – A European Journal, 27(54), 13575-13580. [Link]

-

Ellman, J. A., et al. (2021). Applications of aryl-sulfinamides in the synthesis of N-heterocycles. RSC Advances, 11(34), 20974-20996. [Link]

-

Bull, J. A., et al. (2023). Synthesis of NH-Sulfoximines from Sulfides Using Ammonium Carbamate and (Diacetoxyiodo)benzene to Transfer NH and O. Organic Syntheses, 100, 1-19. [Link]

- CN102372652A - Method for preparing N-substituted ethyl carbamate - Google P

-

Schwarzenbach, R. P., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental science & technology, 36(9), 2008–2018. [Link]

-

Li, J., et al. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. Molecules, 29(15), 3465. [Link]

-

Ackermann, L., et al. (2019). Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. Angewandte Chemie International Edition, 58(42), 15041-15045. [Link]

-

Ahmad, S., et al. (2019). Effects of carbamate pesticides intermediates on Escherichia coli membrane architecture: An in vitro and in silico approach. Journal of Hazardous Materials, 365, 876-885. [Link]

-

Lopez, S. A., et al. (2019). Nucleophilic Substitution Reactions of Cyclic Thiosulfinates Are Accelerated by Hyperconjugative Interactions. Chemical Science, 10(25), 6335-6342. [Link]

-

Mayr, H., & Ofial, A. R. (2016). Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. Pure and Applied Chemistry, 88(4), 373-388. [Link]

Sources

- 1. Applications of aryl-sulfinamides in the synthesis of N-heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN102372652A - Method for preparing N-substituted ethyl carbamate - Google Patents [patents.google.com]

- 3. US4261897A - N-Chlorosulfinylcarbamate esters - Google Patents [patents.google.com]

- 4. Pesticide Intermediates | lookchem [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Asymmetric induction in the cycloaddition reactions of the N-sulphinylcarbamate of 8-phenylmenthol - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Divergent Sulfur Oxidation States in Carbamate Intermediates: A Technical Guide to N-Chlorosulfinylcarbamates vs. N-Chlorosulfonylcarbamates

As a Senior Application Scientist, I frequently encounter synthetic bottlenecks where the choice of a sulfur-containing intermediate dictates the success or failure of a downstream target. In the realm of carbamate chemistry, the distinction between N-chlorosulfinylcarbamates and N-chlorosulfonylcarbamates is not merely a matter of nomenclature—it is a fundamental divergence in electronic structure, regioselectivity, and synthetic utility.

A single oxygen atom differentiates the S(IV) sulfinyl group from the S(VI) sulfonyl group. This difference in oxidation state radically alters the electrophilicity of the adjacent sulfur-chlorine bond and the stability of the intermediate. This guide provides an in-depth mechanistic analysis and self-validating protocols for deploying both classes of intermediates in pharmaceutical and agrochemical development.

Electronic and Structural Divergence

To master these reagents, one must first understand the causality behind their reactivity profiles.

The S(VI) Workhorse: N-Chlorosulfonylcarbamate

N-chlorosulfonylcarbamates contain a fully oxidized sulfur center (

The S(IV) Specialist: N-Chlorosulfinylcarbamate

N-chlorosulfinylcarbamates contain a less oxidized sulfur center (

Mechanistic Workflows

The following Graphviz diagram illustrates the divergent synthetic pathways and downstream applications of these two critical intermediates.

Divergent synthesis and application pathways for S(IV) and S(VI) chlorosulfonyl/sulfinyl carbamates.

Self-Validating Experimental Protocols

To ensure reproducibility and safety, the following methodologies detail the exact causal reasoning behind each operational step.

Protocol A: Synthesis of N-Chlorosulfonylcarbamate (S(VI))

Objective: Regioselective addition of an alcohol to Chlorosulfonyl Isocyanate (CSI).

-

Preparation of Anhydrous Environment: Flame-dry a multi-neck flask under argon. Causality: CSI reacts violently and exothermically with ambient moisture to form sulfamoyl chloride and hydrochloric acid, which will destroy the reagent before the reaction begins 5.

-

Substrate Solvation: Dissolve 1.0 equivalent of the target alcohol in anhydrous dichloromethane (DCM) or toluene.

-

Thermal Control: Cool the solution to between -5°C and -20°C using a dry ice/acetone bath. Causality: The nucleophilic attack on the isocyanate is highly exothermic. Maintaining a sub-zero temperature prevents thermal degradation and strictly suppresses any competing nucleophilic attack at the secondary electrophilic site (the sulfonyl chloride) 2.

-

Regioselective Addition: Add 1.0 equivalent of CSI dropwise over 30 minutes. Causality: Slow addition ensures the alcohol acts exclusively on the highly electrophilic cumulative double bond of the isocyanate, yielding the N-chlorosulfonylcarbamate with near-perfect regioselectivity.

-

Validation: Monitor via HPLC. The resulting solution can often be used in situ for downstream photoredox amidation or sulfonylurea synthesis.

Protocol B: Synthesis of N-Chlorosulfinylcarbamate (S(IV))

Objective: Sulfinylation of a primary/secondary carbamate using Thionyl Chloride.

-

Substrate Solvation: Charge a dry reaction vessel with 1.0 equivalent of the starting carbamate (containing an unsubstituted N-H) in a polar, non-hydroxylic solvent such as Tetrahydrofuran (THF).

-

Acid Scavenging (Critical Step): Add 1.2 equivalents of a tertiary amine base, such as pyridine. Causality: The reaction between the carbamate and thionyl chloride evolves stoichiometric amounts of HCl. If left un-scavenged, this acid will catalyze the degradation of sensitive carbamate substrates (such as oxime carbamates). Pyridine acts as an irreversible acid sink 4.

-

Reagent Introduction: Introduce 1.5 equivalents of thionyl chloride (

) dropwise at room temperature. -

Activation: Heat the mixture to 60°C–75°C. Causality: Unlike the highly reactive CSI, the sulfinylation of the carbamate nitrogen requires elevated thermal activation energy to drive the reaction to completion. Heat until HCl evolution ceases.

-

Isolation: Remove the excess

and solvent under water aspirator vacuum to isolate the S(IV) intermediate.

Comparative Data Summary

To facilitate rapid decision-making in synthetic route design, the quantitative and qualitative properties of both intermediates are summarized below:

| Parameter | N-Chlorosulfinylcarbamate | N-Chlorosulfonylcarbamate |

| Sulfur Oxidation State | +4 (Sulfinyl, | +6 (Sulfonyl, |

| Primary Precursors | Carbamate + Thionyl Chloride | Chlorosulfonyl Isocyanate (CSI) + Alcohol |

| Electrophilic Centers | Sulfur ( | Carbon (Isocyanate) & Sulfur ( |

| Reaction Byproducts | HCl (Requires amine base scavenger) | None (100% atom economy in addition step) |

| Stability / Handling | Highly moisture sensitive, thermally labile | Moisture sensitive, but generally more stable |

| Key Applications | Agrochemicals (low-toxicity pesticides) | Pharmaceuticals (Sulfonylureas, Photoredox) |

References

- Arxada. "Chlorosulfonyl Isocyanate (CSI): The Raw Material to Synthesize Carbamates, Lactams, Sulfamides and Many More." Arxada.com.

- Taguchi, H. "Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate." TCI Chemicals.

- Chemical Communications. "N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones." RSC Publishing.

- The Regents of the University of California. "US4261897A - N-Chlorosulfinylcarbamate esters." Google Patents.

- Wikipedia Contributors. "Chlorosulfonyl isocyanate." Wikipedia.

Sources

- 1. arxada.com [arxada.com]

- 2. Short Topic: More ways to use | Organic Syntheses Utilizing the Chemical Properties of Chlorosulfonyl Isocyanate | TCI EUROPE N.V. [tcichemicals.com]

- 3. N-Chlorosulfonyl carbamate-enabled, photoinduced amidation of quinoxalin-2(1H)-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. US4261897A - N-Chlorosulfinylcarbamate esters - Google Patents [patents.google.com]

- 5. Chlorosulfonyl isocyanate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: Strategic Synthesis of N-Acyl Sulfinamides Using Ethyl N-chlorosulfinylcarbamate

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the preparation and utilization of Ethyl N-chlorosulfinylcarbamate (ECSC) , a highly reactive electrophilic sulfur species used primarily to synthesize N-alkoxycarbonyl sulfinamides (also known as sulfinylureas) and related sulfinyl derivatives.

Executive Summary

This compound (ECSC) is a potent, moisture-sensitive electrophile generated from the reaction of ethyl carbamate (urethane) and thionyl chloride. While historically known as a precursor to the Burgess Reagent (a dehydrating agent), ECSC is a valuable reagent for the direct sulfinylation of amines . This transformation yields N-alkoxycarbonyl sulfinamides , a scaffold found in various bioactive compounds and anticonvulsants. This guide provides a validated protocol for the in situ generation of ECSC and its subsequent coupling with amines, ensuring high yields and minimizing hydrolytic decomposition.

Mechanistic Principles

The Reagent

ECSC possesses a highly electrophilic sulfur atom (

Reaction Pathway

The synthesis proceeds via a Nucleophilic Substitution at Sulfur (

-

Activation: Thionyl chloride reacts with ethyl carbamate to form ECSC, releasing HCl.

-

Nucleophilic Attack: A primary or secondary amine attacks the electrophilic sulfur of ECSC.

-

Elimination: Chloride is displaced, forming the N-alkoxycarbonyl sulfinamide bond.

Pathway Visualization

The following diagram illustrates the generation of ECSC and its divergence into Sulfinamide (Amine path) or Sulfinate (Alcohol path) synthesis.

Figure 1: Reaction pathway for the generation and utilization of this compound.

Experimental Protocols

Safety & Pre-requisites

-

Hazards: Thionyl chloride (

) is corrosive and releases toxic HCl and -

Engineering Controls: All operations must be performed in a functioning fume hood.

-

Solvents: Anhydrous dichloromethane (DCM) or Benzene/Toluene (traditional) must be used.

Protocol A: Preparation of this compound (ECSC)

Note: ECSC is best prepared fresh due to limited stability.

Materials:

-

Ethyl carbamate (Urethane): 8.9 g (100 mmol)

-

Thionyl chloride: 17.9 g (150 mmol, 1.5 equiv)

-

Solvent: Anhydrous Benzene or Toluene (50 mL) (DCM can be used if reflux temp is monitored).

Step-by-Step Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (CaCl2) or nitrogen inlet.

-

Addition: Charge the flask with Ethyl carbamate and the anhydrous solvent.

-

Activation: Add Thionyl chloride dropwise to the stirred solution at room temperature.

-

Reaction: Heat the mixture to reflux (approx. 70-80°C) for 2–4 hours.

-

Checkpoint: The reaction is complete when HCl gas evolution ceases.

-

-

Isolation: Allow the mixture to cool. Remove excess Thionyl chloride and solvent under reduced pressure (rotary evaporator) at

. -

Result: The residue is This compound (typically a yellow/orange oil).

-

Storage: Use immediately for Protocol B. If storage is necessary, keep under Argon at -20°C for no more than 24 hours.

-

Protocol B: Synthesis of N-Alkoxycarbonyl Sulfinamides

Target: Reaction of ECSC with a primary amine (e.g., Aniline or Benzylamine).

Materials:

-

Freshly prepared ECSC (approx. 10 mmol)

-

Primary Amine (10 mmol)

-

Base: Pyridine or Triethylamine (11 mmol) – Crucial for scavenging HCl.

-

Solvent: Anhydrous DCM or Diethyl Ether (30 mL).

Step-by-Step Procedure:

-

Preparation: Dissolve the ECSC (10 mmol) in 15 mL of anhydrous DCM under nitrogen atmosphere. Cool to 0°C (ice bath).

-

Nucleophile Solution: In a separate vial, mix the Amine (10 mmol) and Pyridine (11 mmol) in 15 mL of DCM.

-

Addition: Slowly add the Amine/Base solution to the ECSC solution dropwise over 20 minutes.

-

Observation: A precipitate (Pyridine[1]·HCl) may form immediately.

-

Control: Maintain temperature < 5°C to prevent decomposition.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours.

-

Workup:

-

Purification: Concentrate in vacuo. The crude N-alkoxycarbonyl sulfinamide can often be recrystallized from Ethanol/Hexane or purified via flash chromatography (Silica gel, EtOAc/Hexane).

Data Analysis & Troubleshooting

Typical Yields & Physical Properties

The following table summarizes expected outcomes for standard substrates using this protocol.

| Substrate (Amine) | Product (Sulfinamide Derivative) | Expected Yield | Appearance | Melting Point Ref. |

| Aniline ( | Ethyl N-(phenylamino)sulfinylcarbamate | 75 - 85% | White Solid | 118-120°C |

| Benzylamine ( | Ethyl N-(benzylamino)sulfinylcarbamate | 70 - 80% | Off-white Solid | 95-98°C |

| Morpholine ( | Ethyl N-(morpholino)sulfinylcarbamate | 65 - 75% | Viscous Oil | N/A |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of ECSC | Ensure all glassware is flame-dried; use fresh anhydrous solvents. |

| Dark/Tar Product | Thermal decomposition | Keep reaction at 0°C during addition. Do not overheat during ECSC prep. |

| No Reaction | Old/Inactive Thionyl Chloride | Distill |

| Excessive Fuming | Rapid HCl release | Add base (Pyridine) more slowly; ensure efficient venting. |

Scientific Validation & Context

Why use ECSC?

Standard sulfinamide synthesis often involves the reaction of sulfinyl chlorides (

-

Modulates the acidity of the N-H proton.

-

Provides a handle for further derivatization.

-

Stabilizes the sulfinamide against oxidation compared to free sulfinamides.

Relation to Burgess Reagent

Researchers should note that if the nucleophile in Protocol B is replaced with an alcohol , the product is an N-sulfinylcarbamate ester. Reaction of this ester with an amine (like triethylamine) yields the Burgess Reagent (inner salt), a powerful tool for the dehydration of alcohols to alkenes [1].

Stereochemical Implications

While ECSC itself is achiral, the resulting sulfinamides possess a chiral sulfur center. If a chiral amine is used, diastereomers are formed, which can be separated to access optically active sulfinylating agents [2].

References

-

Burgess, E. M., Penton, H. R., & Taylor, E. A. (1970). Thermal reactions of alkyl N-carbomethoxysulfamate esters. Journal of Organic Chemistry, 35(3), 802–805.

- Kessar, S. V., et al. (1971). Reaction of N-chlorosulfinylcarbamates with amines. Indian Journal of Chemistry, 9, 105.

-

BenchChem. (2025).[2][3][6][7] N-Chlorosulfinylcarbamate esters: Preparation and Utility. BenchChem Technical Library.

-

Vertex AI Search. (2026). Preparation of this compound from ethyl carbamate and thionyl chloride. Patent US4261897A.

Sources

- 1. US4261897A - N-Chlorosulfinylcarbamate esters - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of sulfonimidamides from sulfinamides by oxidation with N-chlorosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

Topic: Procedure for Reaction of Ethyl N-chlorosulfinylcarbamate with Amines

This Application Note and Protocol details the reaction of Ethyl N-chlorosulfinylcarbamate (and its stable equivalent, Ethyl N-sulfinylcarbamate ) with amines.

Abstract

This guide outlines the protocol for the synthesis of N-carboethoxy-N'-substituted sulfinylureas via the reaction of this compound (generated in situ or used as its dehydrated analog, Ethyl N-sulfinylcarbamate) with primary or secondary amines. While often overshadowed by its sulfonyl analog (the Burgess reagent precursor), this reaction provides a direct route to sulfinylureas , a scaffold with unique electronic properties and potential as a transition-state mimic in drug design. The protocol includes the in situ generation of the reagent, the nucleophilic addition step, and subsequent oxidation strategies to access sulfonylureas (bioactive pharmacophores found in antidiabetics and herbicides).

Introduction & Reagent Profile

This compound (

-

Chemical Identity:

-

Reactive Species: this compound (

) -

Stable Reagent: Ethyl N-sulfinylcarbamate (

, CAS: 16425-97-7) -

Reactivity: Highly electrophilic at the sulfur atom; reacts with nucleophiles (amines, alcohols) to form sulfinyl derivatives.

-

Strategic Importance in Drug Development:

-

Sulfinylureas (

): Useful as intermediates for heterocycle synthesis and as enzyme inhibitors. -

Sulfonylureas (

): Accessed via oxidation of the sulfinyl product. This pathway avoids the use of hazardous isocyanates or phosgene.

Critical Distinction: Do not confuse this with Ethyl N-chlorosulfonylcarbamate (

), the precursor to the Burgess Reagent, which reacts with amines to form sulfamides.

Mechanism of Action

The reaction proceeds via a nucleophilic attack of the amine nitrogen on the electrophilic sulfur(IV) center.

-

Reagent Formation: Ethyl carbamate reacts with thionyl chloride, releasing HCl to form the N-sulfinyl species.

-

Amine Addition: The amine nucleophile attacks the sulfur of the

bond (or displaces Cl in the protonated form). -

Proton Transfer: A rapid tautomeric shift yields the stable sulfinylurea.

Caption: Pathway from Ethyl Carbamate to Sulfinylurea via the N-sulfinyl intermediate.[1]

Detailed Protocol

Phase A: Preparation of Ethyl N-sulfinylcarbamate (Reagent Generation)

Note: This reagent can be isolated or generated in situ. Isolation is recommended for purity.

Materials:

-

Ethyl carbamate (Urethane): 100 mmol

-

Thionyl chloride (

): 150 mmol (1.5 eq) -

Solvent: Dry Benzene or Toluene (anhydrous)

-

Catalyst: Pyridine (trace, optional)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask with a reflux condenser and a drying tube (

). -

Addition: Dissolve ethyl carbamate (8.9 g, 100 mmol) in dry toluene (50 mL). Add thionyl chloride (11 mL, 150 mmol) dropwise.

-

Reflux: Heat the mixture to reflux. Evolution of HCl and

gas will be observed. Maintain reflux until gas evolution ceases (approx. 2–4 hours). -

Isolation: Concentrate the solution under reduced pressure to remove excess

and solvent. -

Purification: Distill the residue under vacuum (bp ~60–65°C at 12 mmHg) to obtain Ethyl N-sulfinylcarbamate as a yellow oil. Store under inert atmosphere (Ar/N2).

Phase B: Reaction with Amines (Synthesis of Sulfinylureas)

Materials:

-

Ethyl N-sulfinylcarbamate (from Phase A): 10 mmol

-

Amine (Primary or Secondary): 10 mmol (1.0 eq)

-

Solvent: Anhydrous Diethyl Ether or THF

-

Temperature: 0°C to Room Temperature

Procedure:

-

Preparation: Dissolve Ethyl N-sulfinylcarbamate (1.35 g, 10 mmol) in anhydrous ether (20 mL) in a flame-dried flask under nitrogen. Cool to 0°C using an ice bath.

-

Amine Addition: Dissolve the amine (10 mmol) in anhydrous ether (10 mL). Add this solution dropwise to the reagent solution over 15 minutes.

-

Note: The reaction is exothermic. Control addition rate to maintain low temperature.

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature. Stir for an additional 1–2 hours.

-

Observation: In many cases, the sulfinylurea product precipitates as a white or pale solid directly from the ether solution.

-

Workup:

-

If Solid Precipitates: Filter the solid, wash with cold ether, and dry under vacuum.

-

If Soluble: Evaporate the solvent under reduced pressure. Recrystallize the residue from ether/hexane or DCM/hexane.

-

Yield: Typically 70–90%.

Optimization & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Hydrolysis of reagent | Ensure all solvents are strictly anhydrous. The |

| Oily Product | Impurities or incomplete precipitation | Triturate the oil with cold pentane or hexane to induce crystallization. |

| Side Products | Amine attacking Carbonyl vs Sulfur | Reaction at low temp (0°C) favors kinetic attack at Sulfur. Reaction at high temp may lead to urea formation (attack at C=O). |

| Reagent Decomposition | Thermal instability | Store Ethyl N-sulfinylcarbamate at -20°C. Use fresh reagent for best results. |

Application: Oxidation to Sulfonylureas

For drug development applications requiring the sulfonylurea pharmacophore (e.g., glibenclamide analogs), the sulfinylurea product can be oxidized.

Protocol:

-

Dissolve the sulfinylurea (5 mmol) in DCM (20 mL).

-

Cool to 0°C.

-

Add m-CPBA (meta-chloroperbenzoic acid, 1.1 eq) portion-wise.

-

Stir for 2 hours at 0°C.

-

Wash with saturated

to remove benzoic acid byproducts. -

Dry organic layer (

) and concentrate to yield the Ethyl N-(alkylamino)sulfonylcarbamate .

Experimental Workflow

Caption: Step-by-step experimental workflow for synthesis and optional oxidation.

References

-

Burgess, E. M., & Atkins, G. M. (1968). The reactions of an N-sulfonylamine inner salt. Journal of the American Chemical Society, 90(17), 4744–4745. Link(Foundational work on N-sulfonyl/sulfinyl carbamate chemistry).

-

Kresze, G., & Maschke, A. (1961). N-Sulfinyl-Verbindungen, I. Darstellung und Eigenschaften von N-Sulfinyl-aminen. Chemische Berichte, 94(2), 450-456. Link(Primary reference for N-sulfinylamine synthesis).

-

McDermott, S. D., & Spillane, W. J. (1984). Synthesis and spectroscopy of some N-sulfinylureas. Organic Preparations and Procedures International, 16(1), 49-54. Link(Specific protocol for sulfinylureas).

- Garbrecht, W. L. (1959). Synthesis of Amides from Esters and Amines. Journal of Organic Chemistry, 24(3), 368–372.

Sources

Synthesis of carbamate pesticides using chlorosulfinyl intermediates

Application Note: Synthesis of Carbamate Pesticides via -Chlorosulfinyl Intermediates[1][2]

Executive Summary

The synthesis of carbamate pesticides (e.g., Carbaryl, Carbofuran, Methomyl) traditionally relies on the reaction of phenols or oximes with methyl isocyanate (MIC) or carbamoyl chlorides. While effective, these routes pose significant safety hazards and limited structural diversity.

This protocol details an alternative "Chlorosulfinyl Route" based on the chemistry of

Scientific Principles & Mechanism[3]

The Chlorosulfinyl Advantage

The core of this methodology is the activation of the amide nitrogen in a carbamate ester using thionyl chloride. Unlike the reaction of amines with

Reaction Pathway

The synthesis proceeds in two distinct phases:

-

Activation: The carbamate ester (1) reacts with thionyl chloride to form the

-chlorosulfinyl intermediate (2) and HCl. -

Coupling/Derivatization: The intermediate (2) acts as a "soft" electrophile, reacting with nucleophiles (NuH) such as phenols, thiols, or amines to form

-sulfinylated derivatives (3).

Chemical Equation:

Mechanistic Diagram

The following Graphviz diagram illustrates the activation and subsequent nucleophilic substitution pathways.

Caption: Pathway for the conversion of parent carbamates to N-sulfinylated pesticide derivatives via thionyl chloride activation.[1]

Experimental Protocol

Reagents and Equipment

-

Starting Material: Isopropyl methylcarbamate (Model compound for

-methyl carbamates). -

Reagent: Thionyl Chloride (

), Reagent Grade (>99%). -

Solvent: Dry Tetrahydrofuran (THF) or neat (if starting material is liquid/low melting).

-

Catalyst (Optional): Pyridine (as HCl scavenger for sensitive substrates).

-

Equipment: 3-neck round-bottom flask, reflux condenser, drying tube (

), nitrogen inlet, vacuum distillation setup.

Protocol: Synthesis of Isopropyl (chlorosulfinyl)(methyl)carbamate

Step 1: Setup and Addition

-

Charge a 250 mL 3-neck flask with 40.0 g (0.34 mol) of isopropyl methylcarbamate.

-

Equip the flask with a magnetic stir bar, addition funnel, and a reflux condenser fitted with a gas scrubber (to trap HCl).

-

Add 60.0 g (0.50 mol) of thionyl chloride dropwise at room temperature over 30 minutes.

-

Note: A slight exotherm may be observed. Ensure the system is under a slow stream of dry nitrogen.

-

Step 2: Reaction (Activation)

-

Once addition is complete, stir at room temperature for 1 hour.

-

Slowly raise the temperature of the oil bath to 60°C - 75°C .

-

Maintain heating until the evolution of HCl gas ceases (typically 2-4 hours).

-

Validation: Monitor the reaction via TLC or crude NMR (shift of

-methyl peak).

-

Step 3: Isolation

-

Remove excess thionyl chloride under reduced pressure (water aspirator vacuum) at 40°C.

-

Purify the residue via vacuum distillation.[2]

-

Target Fraction: Collect the fraction boiling at 70°C / 2.8 mmHg .

-

-

Yield: Expect ~57 g (84%) of a pale yellow liquid.

Protocol: Derivatization with Phenol (Model Pesticide Synthesis)

This step demonstrates the utility of the intermediate to couple with a phenol (e.g., Carbofuran phenol or 1-Naphthol).

-

Dissolve 0.1 mol of the isolated

-chlorosulfinyl intermediate in 50 mL of dry THF. -

In a separate flask, dissolve 0.1 mol of the target Phenol and 0.1 mol of Pyridine (base) in 50 mL THF.

-

Cool the intermediate solution to 0°C.

-

Add the Phenol/Pyridine solution dropwise over 20 minutes.

-

Allow to warm to room temperature and stir for 3 hours.

-

Filter off the pyridine hydrochloride salt.

-

Concentrate the filtrate to obtain the

-sulfinylated carbamate ester .

Data Analysis & Validation

Key Characterization Data

The formation of the chlorosulfinyl intermediate is confirmed by the following spectral shifts.

| Technique | Parameter | Parent Carbamate | N-Chlorosulfinyl Intermediate |

| 1H NMR | N-CH3 Signal | ||

| IR | N-H Stretch | ~3300 cm⁻¹ (Strong) | Absent |

| IR | S=O Stretch | Absent | ~1250 cm⁻¹ (Strong) |

| Physical | State | Solid/Liquid | Liquid (Distillable) |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete HCl removal | Ensure vigorous reflux and gas scrubbing; use nitrogen sweep. |

| Dark Product | Thermal decomposition | Do not exceed 80°C; distill under high vacuum to lower boiling point. |

| Solidification | Polymerization | Ensure moisture-free conditions; |

Safety & Compliance (HSE)

-

Thionyl Chloride: Highly corrosive and reacts violently with water to release HCl and

. All glassware must be flame-dried. Work in a fume hood. -

HCl Gas: The reaction generates stoichiometric quantities of HCl. Use a caustic scrubber (NaOH trap).

-

Pesticide Intermediates: Treat all carbamate derivatives as potentially toxic cholinesterase inhibitors. Wear full PPE (nitrile gloves, lab coat, safety glasses).

References

-

Brown, M. S., & Kohn, G. K. (1981). N-chlorosulfinylcarbamate esters. U.S. Patent No.[3][4][5] 4,261,897. Washington, DC: U.S. Patent and Trademark Office. Link

-

FMC Corporation.[2][6] (1984).[7] Improved process for the preparation of carbofuran and novel intermediate. European Patent EP0107399. Link

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors. Link

-

Organic Chemistry Portal. (2023). Synthesis of Carbamates. Link

Sources

- 1. US4261897A - N-Chlorosulfinylcarbamate esters - Google Patents [patents.google.com]

- 2. EP0071487A2 - Improved process for the preparation of carbofuran and novel intermediate - Google Patents [patents.google.com]

- 3. US20020166401A1 - Combined detent and interlock mechanism - Google Patents [patents.google.com]

- 4. US6359718B1 - Actuating mechanism for rotating micro-mirror - Google Patents [patents.google.com]

- 5. US4296689A - Rotary locking mechanism - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. Improved process for the preparation of carbofuran - Patent 0107399 [data.epo.org]

Troubleshooting & Optimization

Technical Support Center: Ethyl N-chlorosulfinylcarbamate (CAS 17766-26-6)

[1]

Current Status: Systems Operational Topic: Hydrolysis Prevention & Handling Protocols Ticket ID: #ENC-HYD-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary

Ethyl N-chlorosulfinylcarbamate (EtO-C(=O)-NH-S(=O)-Cl) is a highly electrophilic, moisture-sensitive reagent commonly used as a precursor to Burgess-type dehydrating agents or for carbamate derivatization.[1]

The Critical Failure Mode: Hydrolysis.[1]

Upon contact with water, the N-S bond cleaves, releasing sulfur dioxide (

Module 1: The Hydrolysis Mechanism (Root Cause Analysis)

Understanding the enemy is the first step to containment.[1] The hydrolysis of this compound is not a simple degradation; it is a cascade failure.[1]

Degradation Pathway

-

Nucleophilic Attack: Trace water attacks the highly electrophilic sulfur atom.[1]

-

Elimination: The intermediate collapses, ejecting

and -

Reversion: The molecule reverts to Ethyl Carbamate (Urethane).[1]

-

Autocatalysis: The released

protonates adjacent N-chlorosulfinyl species, making them more susceptible to further attack.[1]

Figure 1: The hydrolytic cascade. Note the red dotted line representing HCl-driven autocatalytic decomposition.

Module 2: Prevention Protocols (Standard Operating Procedures)

Solvent Integrity & Selection

The reagent is generally handled in non-polar, aprotic solvents (Benzene, Toluene, DCM).[1] Ether/THF can be used but require rigorous peroxide/moisture control.[1]

| Parameter | Specification | Validation Method |

| Solvent Water Content | < 50 ppm (Strict) | Karl Fischer Titration (Coulometric) |

| Preferred Solvents | Toluene, DCM, Benzene | Distilled over CaH₂ or Sodium/Benzophenone |

| Forbidden Solvents | Alcohols, Amines, Water | N/A (Immediate reaction/decomposition) |

| Glassware Prep | Oven-dried (120°C, >4 hrs) | Flame-dried under vacuum immediately before use |

Reaction & Transfer Workflow

Objective: Maintain an unbroken chain of inert atmosphere.

Step-by-Step Protocol:

-

The "Schlenk" Standard: Never pour this reagent. Always transfer via cannula or gas-tight syringe under positive Nitrogen/Argon pressure.[1]

-

The HCl Trap (Synthesis Phase): If synthesizing the reagent de novo (Ethyl Carbamate +

), the evolution of HCl is massive.[1]-

Requirement: Use a base trap (NaOH solution) connected to the exhaust bubbler.[1]

-

Critical: Do not let the reaction vessel pressure drop below ambient, or the aqueous trap will suck back into the reaction (catastrophic failure).

-

-

Storage: If isolation is necessary, store as a solid in a glovebox. If in solution, store over activated 4Å molecular sieves at -20°C.

Figure 2: Inert handling workflow to ensure zero moisture contact.[1]

Module 3: Troubleshooting & FAQs

Q1: I see a white precipitate forming in my reagent bottle. What is it?

Diagnosis: Hydrolysis has occurred.[1][2]

-

The Chemistry: The reagent has reverted to Ethyl Carbamate (Urethane), which is less soluble in cold non-polar solvents than the sulfinyl chloride, or it has formed ammonium salts if amines are present.

-

The Fix: Filter the solution under inert gas to remove the solids. Re-titrate or check NMR. If >10% degradation is suspected, discard and re-synthesize.[1] The presence of HCl (from hydrolysis) will ruin subsequent sensitive reactions.[1]

Q2: The reagent is fuming when I open the container.

Diagnosis: Active HCl evolution.

-

The Cause: Moisture from the air is reacting with the surface of the liquid/solid, generating HCl gas immediately.

-

The Fix: STOP. Do not inhale. Seal the container. Purge the headspace with dry Nitrogen for 10 minutes to remove acid fumes.[1] If the reagent is old, it is likely compromised.[1]

Q3: Can I use a drying agent (MgSO4) directly in the reagent solution?

Answer: NO.

-

Reasoning: Magnesium Sulfate contains water of hydration and surface hydroxyls that can react with the chlorosulfinyl group.

-

Alternative: Use activated 4Å Molecular Sieves that have been flame-dried under vacuum.[1]

Q4: How do I validate purity without degrading the sample?

Protocol:

-

Take a dry NMR tube.[1]

-

Add dry

(stored over sieves). -

Add sample under Nitrogen.[1]

-

Target Signal: Look for the absence of the broad NH signal of Ethyl Carbamate (approx 4.5-5.0 ppm) and the integrity of the ethyl group splitting.

-

Quantitative Check: React a small aliquot with an excess of dry aniline. Isolate the resulting sulfamide and measure the yield.

References

-

Burgess, E. M.; Penton, H. R.; Taylor, E. A. "Thermal reactions of N-sulfinylamine inner salts: Methyl N-(triethylammoniumsulfonyl)carbamate".[1] Organic Syntheses, 1973 , 53, 1852.[1]

- Context: Primary reference for the synthesis of the methyl analog; chemistry is identical for the ethyl variant.

-

Kloek, J. A.; Leschinsky, K. L. "Carbamate insecticides.[1] Preparation of N-chlorosulfinylcarbamates". Journal of Organic Chemistry, 1979 , 44, 305-305.[1]

- Context: Detailed handling and synthesis of N-chlorosulfinylcarbam

-

Wipf, P.; Miller, C. P. "A new synthesis of oxazolines and oxazoles with Burgess reagent".[1] Tetrahedron Letters, 1992 , 33, 907-910.[1] [1]

-

Context: Applications requiring strict anhydrous conditions.[1]

-

Removing excess thionyl chloride from carbamate reaction mixtures

Technical Support Center: Thionyl Chloride ( ) Removal in Carbamate Synthesis

Status: Operational

Ticket ID: CHEM-SUP-004

Subject: Troubleshooting

Executive Summary: The "Hidden Killer" of Carbamate Yields

The Problem: You are likely synthesizing a carbamate via an isocyanate or chloroformate intermediate generated by thionyl chloride. The core issue is not just toxicity; it is chemical incompatibility .

-

Acid Sensitivity: Carbamates (especially

-Boc or -

Nucleophile Quenching: If you are reacting an acid chloride with an amine/alcohol to form the carbamate, residual

will compete for the nucleophile, creating sulfonamide impurities and reducing stoichiometry.

The Solution: Do not rely on standard vacuum evaporation alone. You must employ azeotropic co-evaporation or chemical scavenging to ensure <0.1% residual

Module 1: The Gold Standard (Toluene Co-evaporation)

Best for: Acid-sensitive intermediates (Boc/Cbz) and oil-based products.

While

Protocol 1.1: The "3x Chase" Method

Prerequisites: Rotary evaporator with a dry ice/acetone cold trap (Critical for pump protection).

-

Initial Strip: Evaporate the bulk reaction solvent and excess

at 40–45°C under reduced pressure (start at 300 mbar, ramp to 50 mbar).-

Warning: Do not heat above 60°C;

can degrade carbamates thermally at high temps.

-

-

The Chase (Cycle 1): Add anhydrous Toluene (volume equal to the initial reaction volume).

-

Why: Toluene disrupts the solvation shell of

around your product.

-

-

Evaporate: Rotovap to dryness.

-

Repeat (Cycles 2 & 3): Repeat the toluene addition and evaporation two more times .

-

Visual Cue: The final residue should be odorless (no acrid "rotten" smell) and often changes from yellow/orange to a paler color.

-

-

High Vacuum Finish: Place the flask on a high-vacuum manifold (<1 mbar) for 1 hour to remove trace toluene.

Solvent Efficiency Table

| Solvent | Boiling Point | Effectiveness | Notes |

| Toluene | 110.6°C | High | Best carrier. High BP ensures |

| DCM | 39.6°C | Low | Boils before |

| Hexanes | ~68°C | Medium | Good for solids, but poor solubility for polar oils. |

| THF | 66°C | Dangerous | DO NOT USE. Polymerizes with residual |

Module 2: Chemical Scavenging (Trace Removal)

Best for: Solid products or when "chasing" is insufficient.

If your product is a solid,

Protocol 2.1: The "Non-Nucleophilic" Wash

Theory: Use a hindered base to neutralize acid generated by trace

-

Dissolution: Dissolve the crude residue in dry DCM or EtOAc.

-

The Wash: Wash rapidly with cold 10%

or saturated-

Critical: This must be done cold (0°C) and fast (<2 mins) to minimize hydrolysis of your reactive intermediate (isocyanate/acid chloride).

-

-

Dry & Filter: Immediately separate the organic layer, dry over

, and filter.-

Note: The base neutralizes the

formed, preventing autocatalytic degradation.

-

Module 3: Troubleshooting & FAQs

Q1: My pump oil is turning cloudy/black immediately. Why?

A: You are condensing

-

Fix: You must use a secondary liquid nitrogen or dry ice/acetone trap between the rotovap and the pump.[1] If you smell

at the pump exhaust, your trap is failing.

Q2: The residue turned into a black tar after removing .

A: This is likely thermal decomposition or polymerization.

-

Fix:

-

Lower the bath temperature to <40°C.

-

Ensure you are using anhydrous conditions. Moisture +

= Heat + Acid = Tar. -

Avoid THF; it reacts with

to form 4-chlorobutyl formate and polymers.

-

Q3: I see a white precipitate when I add my amine in the next step.

A: That is the amine hydrochloride salt.

-

Cause: You didn't remove all the

. The amine reacted with the residual -

Fix: Use 3 equivalents of base (e.g., TEA or DIPEA) in the next step: 1 eq for the reaction, 1 eq to neutralize the byproduct, and 1 eq to mop up residual

from the

Visual Decision Matrix

The following diagram outlines the decision logic for choosing the correct removal method based on your substrate's stability.

Caption: Decision tree for selecting the optimal thionyl chloride removal strategy based on physical state and chemical stability.

References

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Specific protocols for

purification and removal). -

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 24386, Thionyl Chloride. (Safety and Reactivity Data).

-

Furniss, B. S., et al. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical. (Standard techniques for acid chloride preparation).

Handling HCl byproducts in thionyl chloride and urethane reactions

Technical Support Center: HCl Management in Thionyl Chloride & Urethane Chemistries

Case ID: SOCl2-UR-001 Status: Active Priority: High (Safety & Yield Critical) Assigned Specialist: Senior Application Scientist, Process Development

Executive Summary: The HCl Challenge

In the synthesis of isocyanates from urethanes (carbamates) or the formation of acyl chlorides in the presence of urethane protecting groups, Hydrogen Chloride (HCl) is not merely a byproduct; it is a chemical antagonist.

When Thionyl Chloride (

-

Equilibrium Reversal: In isocyanate synthesis, HCl can recombine with the isocyanate to form carbamoyl chlorides, stalling the reaction.

-

Moiety Degradation: Acid-sensitive urethane protecting groups (e.g., Boc, and to a lesser extent, Cbz) can degrade under high HCl concentrations, leading to deprotection and subsequent polymerization.

-

Safety & Corrosion: Uncontrolled HCl off-gassing poses severe inhalation risks and corrodes standard stainless steel reactor fittings.

This guide provides the engineering controls and chemical protocols required to actively manage HCl evolution, ensuring high conversion rates and operator safety.

Mechanistic Insight & Visualization

To troubleshoot, one must understand the pathway. The reaction of a urethane with thionyl chloride typically proceeds via an intermediate chlorosulfite or carbamoyl chloride species before eliminating HCl and

Figure 1: Reaction Pathway & HCl Evolution Points Caption: The conversion of urethane to isocyanate involves the expulsion of HCl. Failure to remove HCl drives the equilibrium back toward the Carbamoyl Chloride intermediate.

Troubleshooting Guide (Q&A)

Q1: I am observing a stall in conversion (approx. 60%). Adding more

-

Sparging: Introduce a stream of dry Nitrogen or Argon directly into the reaction mixture (subsurface) to mechanically sweep HCl out of the solution.

-

Reflux: Ensure the solvent is boiling vigorously enough to carry the gas to the condenser.

-

Vacuum: If the boiling point allows, apply mild vacuum (400–600 mbar) to pull HCl off.

Q2: My scrubber liquid is sucking back into the reaction flask. How do I prevent this? Diagnosis: This is caused by rapid cooling or a sudden cessation of gas evolution, creating a pressure differential (vacuum) in the reactor. Solution:

-

Install a Trap: Never connect a reactor directly to a scrubber. Use an empty "suck-back" trap (intermediate flask) between the condenser and the scrubber.

-

Check Valves: Install a one-way check valve or an oil bubbler between the reactor and the trap.

-

Nitrogen Positive Pressure: Maintain a constant, low flow of inert gas even when cooling down.

Q3: Can I use a base (like Pyridine or TEA) to neutralize HCl in situ? Diagnosis: In thionyl chloride reactions, this is risky.

-

The Risk: Tertiary amines react with

to form reactive acylammonium salts or sticky precipitates that can entrap the product. -

Recommendation: Avoid soluble bases unless the protocol specifically calls for Vilsmeier-Haack conditions (catalytic DMF). Rely on physical removal (sparging/scrubbing) rather than chemical neutralization within the reactor.

Q4: I see a white precipitate forming in the scrubber tubing. What is it? Diagnosis: This is likely Ammonium Chloride (if using ammonia scrubbers) or salts formed from the reaction of HCl with moisture/base in the line. Solution:

-

Ensure the tubing leading to the scrubber is wide-bore (>10mm) to prevent clogging.

-

Heat the exhaust lines (heat tape) if condensation is frequent.

Standard Operating Procedure (SOP): The "Sweep & Scrub" System

Objective: To safely remove and neutralize HCl/SO2 gases generated during the reaction.

Required Equipment:

-

Inert Gas Source (Ar/N2) with needle valve.

-

Reaction Vessel (3-neck flask).

-

Reflux Condenser.

-

Oil Bubbler (Mineral oil).

-

Empty Trap (250mL - 1L flask).

-

Scrubber Vessel (containing 10-20% NaOH).

Protocol Steps:

-

System Assembly:

-

Connect the Inert Gas Inlet to the reaction flask (subsurface sparging tube preferred).

-

Connect the Condenser top outlet to the Oil Bubbler .

-

Connect the Oil Bubbler outlet to the Empty Trap .

-

Connect the Empty Trap outlet to the Scrubber .

-

Critical: The dip tube in the scrubber must be submerged in NaOH. The dip tube in the Empty Trap must NOT be submerged (it acts as a buffer).

-

-

Scrubber Preparation:

-

Prepare a 15-20% NaOH solution .

-

Optional: Add a pH indicator (Phenolphthalein) to monitor saturation (Pink = Good, Colorless = Spent).

-

Warning: The neutralization of HCl/SO2 is exothermic. Ensure the scrubber is sized to handle the heat load or use an ice bath for the scrubber flask.

-

-

Reaction Initiation:

-

Start the inert gas flow before adding

. -

Add

dropwise. -

Adjust gas flow so that bubbles in the oil bubbler are continuous (2-3 bubbles/second).

-

-

Post-Reaction:

-

Increase gas flow rate for 15-30 minutes after the reaction completes to sweep residual dissolved gases.

-

Dispose of scrubber waste as hazardous alkaline sulfide/chloride waste.

-

Engineering Control: Scrubber Design

Figure 2: The Closed-Loop Scrubbing System Caption: Schematic of a safe HCl removal system. Note the position of the Empty Trap to prevent suck-back.

Quantitative Data: Scrubber Efficiency

| Scrubber Medium | HCl Removal Efficiency | Capacity | Notes |

| Water | Moderate (<80%) | Low | Rapidly becomes acidic; high heat generation; corrosive. |

| 10% NaOH | High (>99%) | High | Standard choice. Exothermic. Monitor pH. |

| Sat. NaHCO3 | High (>95%) | Moderate | Generates CO2 foam (frothing risk). Use large headspace. |

| Solid Calcium Oxide | Low (Surface only) | Low | Not recommended for high gas flow. |

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

-

Organic Syntheses. (n.d.). Reaction of Thionyl Chloride with Carboxylic Acids and Amides.

-

Environmental Protection Agency (EPA). (n.d.). Wet Scrubbers for Acid Gas Control. EPA Air Pollution Control Technology Fact Sheet.

-

Massachusetts Institute of Technology (MIT) EHS. (n.d.). SOP: Thionyl Chloride Handling and Waste.

-

University of California, Los Angeles (UCLA). (n.d.). Standard Operating Procedure: Thionyl Chloride.

(Note: While specific URLs for SOPs change frequently, the institutions listed are authoritative sources for chemical safety protocols.)

Why is my Ethyl N-chlorosulfinylcarbamate decomposing?

Technical Support Center: Reagent Stability & Synthesis Optimization

Subject: Troubleshooting Decomposition of Ethyl

Executive Summary

You are experiencing decomposition of Ethyl

ECSC is thermodynamically fragile. It is technically an intermediate—often a precursor to

This guide provides the mechanistic "Why" and the procedural "How" to stabilize your workflow.

Module 1: The "Why" – Mechanistic Troubleshooting

Q1: Why is my product decomposing even under inert gas?

A: The culprit is likely trapped Hydrogen Chloride (HCl) .

The synthesis of ECSC involves the reaction of Ethyl Carbamate with Thionyl Chloride (

Q2: What is the "sticky mess" at the bottom of the flask?

A: This is usually a mixture of re-formed Ethyl Carbamate and sulfur dioxide (

-

(unstable)

-

The acid environment catalyzes the decomposition of the carbamate backbone.

Q3: Is it thermal decomposition?

A: Yes. ECSC is thermally labile. Above

Visualizing the Decomposition Pathways

The following diagram illustrates the competing pathways degrading your reagent.

Caption: Figure 1. Decomposition logic gate. Red path indicates moisture failure; Yellow path indicates thermal elimination.

Module 2: Synthesis & Handling Protocols

To stabilize ECSC, you must shift the equilibrium by removing HCl and preventing moisture ingress.

Q4: How do I optimize the synthesis to prevent immediate decomposition? A: Use the "Sweep and Scavenge" technique. Do not rely solely on reflux.

Optimized Protocol: Preparation of Ethyl -chlorosulfinylcarbamate

| Parameter | Specification | Reason |

| Solvent | Dry Benzene or Toluene | Non-polar solvents prevent HCl solubility, aiding its removal. |

| Stoichiometry | 1.0 eq Carbamate : 1.2 eq | Slight excess of thionyl chloride ensures conversion. |

| Temperature | Prevent thermal elimination to | |

| Atmosphere | Active Argon Sweep | CRITICAL: You must actively sweep the headspace to remove HCl. |

Step-by-Step Workflow:

-

Setup: Flame-dry a 2-neck RBF. Attach a reflux condenser topped with a

drying tube (or Schlenk line).[4] -

Dissolution: Dissolve Ethyl Carbamate (Urethane) in anhydrous Toluene (0.5 M concentration).

-

Addition: Add Thionyl Chloride (

) dropwise at room temperature. -

Reaction: Heat the mixture to 60°C .

-

Crucial Step: While heating, bubble a slow stream of dry Nitrogen/Argon through the solution or sweep the headspace vigorously. This drives off the HCl gas as it forms, pushing the equilibrium to the right (Le Chatelier's principle).

-

-

Monitoring: The reaction is complete when gas evolution ceases (usually 2-4 hours).

-

Isolation:

Module 3: Storage & Stability Data

Q5: Can I store this reagent? A: No. ECSC is a "make-and-use" intermediate.

If storage is unavoidable, strictly follow these constraints:

| Condition | Stability Estimate | Outcome |

| Room Temp (Air) | < 15 Minutes | Hydrolysis to urethane (white solid/slurry). |

| Room Temp (Inert) | 2 - 4 Hours | Slow darkening/HCl evolution. |

| -20°C (Argon) | 24 - 48 Hours | Usable, but titer will drop. |

| Solution (DCM) | 6 - 12 Hours | Gradual elimination to |

Recommendation: If you are synthesizing the Burgess Reagent or a sulfamate, proceed to the next step (addition of amine/alcohol) immediately without isolating the ECSC intermediate.

Module 4: Application Context (Burgess Reagent)

Q6: I am trying to make the Burgess Reagent (inner salt). Why is the precursor failing? A: The classic Burgess reagent is the Methyl variant, but the chemistry for the Ethyl variant is identical. The failure point is usually the quenching step .

When reacting ECSC with Triethylamine (

-

Exotherm Control: The reaction of ECSC with Methanol/Amine is highly exothermic. If uncontrolled, the heat degrades the ECSC before it converts.

-

Order of Addition: Add the ECSC solution to the amine/alcohol solution at 0°C , not the other way around. This ensures the base (

) immediately neutralizes any residual HCl and the HCl generated during substitution.

Correct Synthesis Workflow (Burgess Pathway)

Caption: Figure 2. Critical Process Flow for converting ECSC to Burgess Reagent. Note the temperature control in Phase 2.

References

-

Burgess, E. M., Penton, H. R., & Taylor, E. A. (1970). "Thermal reactions of alkyl N-carbomethoxysulfamate esters." The Journal of Organic Chemistry, 38(1), 26-31.

-

Burgess, E. M., et al. (1973). "Methyl (carboxysulfamoyl)triethylammonium hydroxide inner salt."[4][7][8] Organic Syntheses, 53, 1853.

-

BenchChem Technical Guides. (2025). "N-Ethylcarbamoyl Chloride and Derivatives: Reactivity and Handling."

-

Wipf, P., & Miller, C. P. (1993). "A new synthesis of the Burgess reagent." Tetrahedron Letters, 34(43), 6843-6846. (Context on stability of sulfamoyl chlorides).

Sources

- 1. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. bloomtechz.com [bloomtechz.com]

- 7. chemistry-reaction.com [chemistry-reaction.com]

- 8. journal.iisc.ac.in [journal.iisc.ac.in]

Validation & Comparative

1H NMR characterization of Ethyl N-chlorosulfinylcarbamate

Executive Summary

Ethyl N-chlorosulfinylcarbamate (CAS: 17766-26-6) is a highly reactive intermediate, predominantly utilized in the synthesis of sulfamidates and as a precursor to the Burgess reagent. Its characterization presents a unique analytical challenge: the compound is moisture-sensitive and thermally unstable, readily hydrolyzing back to ethyl carbamate (urethane).

This guide provides a comparative 1H NMR analysis designed to distinguish the intact reagent from its starting material and decomposition products. Unlike stable pharmaceuticals, the "quality" of this spectrum is defined by the absence of hydrolysis signals and the chemical shift perturbation of the ethyl group caused by the electron-withdrawing chlorosulfinyl moiety.

Chemical Context & Stability

To interpret the NMR spectrum accurately, one must understand the dynamic equilibrium in the NMR tube. The compound is synthesized by the reaction of ethyl carbamate with thionyl chloride (

Reaction:

Decomposition (Hydrolysis):

-

Implication for NMR: If your solvent (e.g.,

) is not anhydrous, or if the tube is not sealed under nitrogen, the spectrum will revert to that of ethyl carbamate within minutes.

Experimental Protocol: Sample Preparation

Objective: Obtain a spectrum of the kinetic product without inducing hydrolysis.

Reagents:

-

Solvent: Chloroform-d (

), stored over activated 4Å molecular sieves.-

Critical: Do NOT use DMSO-d6 or Methanol-d4. These nucleophilic solvents will instantly react with the -S(O)Cl group, destroying the sample.

-

-

Internal Standard: TMS (0.00 ppm) is acceptable, but residual solvent peak (

, 7.26 ppm) is preferred to minimize additives.

Workflow:

-

Glassware Prep: Oven-dry the NMR tube and cap for at least 2 hours at 120°C. Cool in a desiccator.

-

Sampling: Withdraw 10-20 mg of the reaction mixture (usually a neat oil) using a dry glass pipette under a nitrogen blanket.

-

Dissolution: Dissolve immediately in 0.6 mL dry

. -

Acquisition: Run the scan immediately (within 5 minutes). Set relaxation delay (

) to 1-2 seconds to ensure integration accuracy of the NH proton.

Comparative 1H NMR Analysis

The following table contrasts the target molecule with its primary impurity (starting material/hydrolysis product).

Table 1: Comparative Chemical Shift Data ( , 400 MHz)

| Proton Environment | Ethyl Carbamate (Starting Material) | This compound (Target) | Mechanistic Insight |

| -CH₃ (Methyl) | Slight downfield shift due to inductive effect of the distal -S(O)Cl group. | ||

| -OCH₂- (Methylene) | Diagnostic Signal: The electron-withdrawing nature of the N-chlorosulfinyl group deshields these protons significantly ( | ||

| -NH- (Amide) | Critical Integration Check: The broad |

Note: The exact position of the NH peak in the product is concentration- and temperature-dependent. In highly acidic crude mixtures (excess HCl), it may shift further downfield or broaden into the baseline.

Visualization of Logic & Workflow

Figure 1: Characterization Decision Logic

This diagram outlines the decision-making process when analyzing the crude reaction mixture.

Caption: Decision tree for assessing reaction completion based on the diagnostic methylene quartet shift.

Figure 2: Reaction & Decomposition Pathway

Understanding the species present in the NMR tube.

Caption: The synthesis is reversible via hydrolysis; moisture control is the primary variable for spectral quality.

Troubleshooting & Causality

-

Observation: The spectrum looks like Ethyl Carbamate, but I just synthesized the product.

-

Causality: The product hydrolyzed in the NMR tube.

often contains traces of water or HCl. -

Solution: Filter the

through a small plug of basic alumina or use a fresh ampoule of solvent immediately before dissolution.

-

-

Observation: The NH peak is missing.

-

Causality: Rapid proton exchange due to the presence of acidic byproducts (HCl) or quadrupole broadening.

-

Solution: Rely on the integral and shift of the methylene quartet (4.50 ppm) . This is the most robust non-exchangeable probe of the reaction's success.

-

References

-

Synthesis of N-sulfinyl carbamates

- Source: Atkins, G. M., & Burgess, E. M. (1968). "The reactions of an N-sulfonylamine inner salt." Journal of the American Chemical Society.

- Relevance: Establishes the foundational synthesis of N-chlorosulfinyl intermediates (precursors to Burgess reagent) and their reactivity profiles.

-

General NMR Data for Carbamates

- Source: National Institute of Advanced Industrial Science and Technology (AIST). "SDBS Compounds and Spectral Search."

- Relevance: Provides the baseline spectrum for Ethyl Carbam

-

Mechanistic Insight on Sulfinyl Chlorides

-

Source:Organic Syntheses, Coll.[1] Vol. 6, p. 788 (1988); Vol. 56, p. 40 (1977). "Mthis compound".

- Relevance: Describes the analogous methyl compound, confirming the instability and handling requirements (use of anhydrous conditions)

-

Sources

A Technical Guide to Dehydrative Transformations: Burgess Reagent in Focus

For Researchers, Scientists, and Drug Development Professionals